Chemical and physical properties of L-Carnitinenitrile chloride
Chemical and physical properties of L-Carnitinenitrile chloride
An In-depth Technical Guide to the Chemical and Physical Properties of L-Carnitinenitrile Chloride
Authored by a Senior Application Scientist
Introduction
L-Carnitinenitrile chloride, with the L-isomer CAS number 2788-28-5, is a quaternary ammonium compound structurally derived from carnitine. As an important chiral intermediate, it plays a significant role in the synthesis of L-carnitine and its derivatives, which are critical molecules in cellular energy metabolism.[1][2] Specifically, L-carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent β-oxidation.[3] The presence of a reactive nitrile group and a chiral center makes L-Carnitinenitrile chloride a valuable building block in synthetic organic chemistry and drug development.
This guide provides a comprehensive overview of the core chemical and physical properties of L-Carnitinenitrile chloride, details established methodologies for its synthesis and characterization, and offers insights into its handling and stability. The information is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this compound.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and identity. L-Carnitinenitrile chloride is the (R)-enantiomer of 3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.[4] Its structure consists of a chiral secondary alcohol, a terminal nitrile group, and a quaternary ammonium chloride salt, which imparts high polarity and water solubility.[1]
Caption: Chemical structure of L-Carnitinenitrile chloride ((R)-enantiomer).
Key Identifiers
A consistent and accurate identification is paramount for regulatory and research purposes. The primary identifiers for L-Carnitinenitrile chloride are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | (R)-3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | [4] |
| CAS Number | 2788-28-5 | [1][4] |
| Molecular Formula | C₇H₁₅ClN₂O | [5] |
| Molecular Weight | 178.66 g/mol | [1][4] |
| Synonyms | L-Carnitinnitrilchlorid; (3-cyano-2-hydroxypropyl)trimethyl-,chloride,l-ammoniu | [4] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing formulation, storage, and experimental design.
Summary of Physical Properties
| Property | Value | Comments | Source(s) |
| Appearance | White to off-white solid or crystal | [1] | |
| Melting Point | ~249 °C | High melting point is characteristic of ionic salts. | [1][4] |
| Solubility | Soluble in water and other polar solvents | The quaternary ammonium chloride group confers high water solubility. | [1][6] |
| Stability | Hygroscopic | The compound can absorb moisture from the air; requires storage in a dry environment. | [6] |
| Storage | 2-8°C, Refrigerator | Recommended to maintain stability and prevent moisture absorption. | [5] |
Causality Behind Properties
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High Melting Point: As an ionic salt, L-Carnitinenitrile chloride forms a crystal lattice with strong electrostatic interactions between the quaternary ammonium cation and the chloride anion. A significant amount of thermal energy is required to overcome these forces, resulting in a high melting point.
-
Hygroscopicity & Solubility: The charged nature of the molecule and its ability to form hydrogen bonds via the hydroxyl group make it highly compatible with polar solvents like water. This same affinity for polar water molecules causes it to readily absorb moisture from the atmosphere.
Chemical Properties and Synthesis
Reactivity
The chemical reactivity of L-Carnitinenitrile chloride is primarily governed by two functional groups:
-
Nitrile Group: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack. This is the key site for the hydrolysis reaction that converts the nitrile to a carboxylic acid, forming L-carnitine.[2]
-
Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions, such as esterification or oxidation, although these are less common in its primary application as a carnitine precursor.
Synthesis Pathway
L-Carnitinenitrile chloride serves as a direct precursor to L-carnitine hydrochloride. A common and efficient synthesis route involves a one-step reaction using readily available chiral starting materials.[2]
Expert Insight: The choice of (R)-epichlorohydrin as the chiral starting material is crucial. This locks in the desired stereochemistry at the C2 position early in the synthesis, avoiding costly and lower-yield chiral separation steps later in the process.
Caption: Synthesis workflow for L-Carnitine via L-Carnitinenitrile chloride.
Analytical Characterization Protocols
To ensure the identity, purity, and stability of L-Carnitinenitrile chloride, a suite of analytical techniques is employed. The following protocols are self-validating systems designed for robust characterization.
Caption: General analytical workflow for chemical characterization.
Protocol: Purity Determination by RP-HPLC
Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of polar, non-volatile compounds. While a specific method for the nitrile is not published, a method adapted from L-carnitine analysis provides a strong starting point.[7] The use of an ion-pairing agent like sodium 1-heptanesulfonate is critical to achieve retention of the highly polar quaternary amine on a C18 column.
Methodology:
-
Mobile Phase Preparation: Prepare a 0.05 M phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Add sodium 1-heptanesulfonate to a final concentration of 0.5-1.0 mg/mL. The final mobile phase is a 99:1 (v/v) mixture of this buffer and ethanol.
-
Standard Preparation: Accurately weigh and dissolve L-Carnitinenitrile chloride reference standard in the mobile phase to create a stock solution of ~1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 50-1500 µg/mL).
-
Sample Preparation: Prepare the test sample in the mobile phase at a concentration within the calibration range.
-
Chromatographic Conditions:
-
Validation: The method must be validated for specificity, linearity, precision, and accuracy according to ICH guidelines. Forced degradation studies (acid, base, oxidation) should be performed to demonstrate that the method is stability-indicating.[7]
Protocol: Structural Verification by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[8][9] Deuterated water (D₂O) is the ideal solvent due to the compound's high water solubility.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of L-Carnitinenitrile chloride in ~0.7 mL of D₂O.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Experiment: Standard 1D proton spectrum.
-
Key Signals to Expect:
-
A singlet around 3.2 ppm (9H) corresponding to the three equivalent methyl groups of the trimethylammonium moiety.
-
Multiplets between 2.5 and 4.5 ppm corresponding to the -CH₂-CH(OH)-CH₂- backbone. The diastereotopic protons adjacent to the chiral center will likely appear as complex multiplets.
-
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon spectrum.
-
Key Signals to Expect:
-
A signal around 55 ppm for the trimethylammonium methyl carbons.
-
Signals between 60-75 ppm for the carbons of the propanol backbone.
-
A signal downfield (>115 ppm) for the nitrile carbon.
-
-
-
Data Analysis: Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak. The integration of ¹H signals should correspond to the number of protons, and the number of ¹³C signals should match the number of unique carbons in the structure.
Protocol: Molecular Weight Confirmation by Mass Spectrometry
Rationale: Mass Spectrometry (MS) is used to confirm the molecular weight of the intact molecule and can provide structural information through fragmentation patterns.[10][11] Electrospray Ionization (ESI) is the preferred method for pre-charged, polar molecules like this one.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
ESI-MS Acquisition:
-
Ionization Mode: Positive ion mode (ESI+). The compound is already a cation.
-
Analysis: Infuse the sample directly or via LC-MS.
-
-
Expected Result: The primary ion observed will be the cation [C₇H₁₅N₂O]⁺, which has a monoisotopic mass of 143.12 Da. The instrument will detect this m/z value, confirming the mass of the cationic portion of the molecule.
Biological Context and Safety
L-Carnitinenitrile chloride is primarily handled in a research or industrial setting as a synthetic intermediate. While it is a precursor to the biologically vital L-carnitine, its own biological activity is less characterized, though D-carnitinenitrile chloride has been used in studies on acetylcholine receptors.[4]
Safety and Handling:
-
The compound is a white, hygroscopic solid. It should be stored in tightly sealed containers in a cool, dry place.[5]
-
Safety data sheets indicate that it should be handled with care to avoid inhalation or ingestion, as it may pose health risks.
-
For the related D-isomer, a subcutaneous LD50 of 300 mg/kg has been reported in mice.[12] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn during handling.
References
- Source: Google Patents (CN102516105A)
-
Title: Cas 2788-28-5, D(+)-CARNITINENITRILE CHLORIDE Source: LookChem URL: [Link]
-
Title: Carnitine Chloride | C7H16ClNO3 | CID 5970 Source: PubChem - NIH URL: [Link]
-
Title: (2R)-3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride Source: PubChem - NIH URL: [Link]
-
Title: Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets Source: PubMed Central (PMC) URL: [Link]
-
Title: L-Carnitinenitrile Chloride Source: Pharmaffiliates URL: [Link]
- Source: Google Patents (EP0508133A2)
-
Title: Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry Source: YouTube URL: [Link]
-
Title: Organic Chemistry Ir And Nmr Cheat Sheet Source: The Rescipes URL: [Link]
-
Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]
-
Title: NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Solving an Unknown Organic Structure using NMR, IR, and MS Source: YouTube URL: [Link]
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